N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-13(9-12(11)2)16(19)17-15-6-4-3-5-14(15)10-18/h3-9,18H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOHNSMNXKQZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358344 | |
| Record name | N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690989-96-9 | |
| Record name | N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide
Established Synthetic Pathways for N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Established methods for the synthesis of N-aryl benzamides, such as this compound, typically rely on the coupling of a carboxylic acid derivative with an aniline (B41778). These multi-step approaches ensure high yields and purity of the final product.
A common and reliable method for synthesizing the this compound core is through the acylation of 2-aminobenzyl alcohol with an activated form of 3,4-dimethylbenzoic acid. This multi-step process generally involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by its reaction with the amine.
The typical reaction steps are:
Activation of 3,4-dimethylbenzoic acid: The carboxylic acid is converted to a more reactive acylating agent, most commonly 3,4-dimethylbenzoyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Amide bond formation: The resulting 3,4-dimethylbenzoyl chloride is then reacted with 2-aminobenzyl alcohol in the presence of a base. The base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the reaction to completion.
This method, while robust, involves the use of hazardous reagents and generates stoichiometric waste, which has led to the exploration of more environmentally friendly alternatives.
The primary precursors for the synthesis of this compound are 2-aminobenzyl alcohol and 3,4-dimethylbenzoic acid. These starting materials are commercially available or can be synthesized through established routes.
| Precursor/Intermediate | Structure | Role in Synthesis |
| 2-Aminobenzyl alcohol | Provides the N-[2-(hydroxymethyl)phenyl] moiety | |
| 3,4-Dimethylbenzoic acid | Provides the 3,4-dimethylbenzoyl moiety | |
| 3,4-Dimethylbenzoyl chloride | ![]() | Key intermediate (activated carboxylic acid) for acylation |
The intermediate, 3,4-dimethylbenzoyl chloride, is a highly reactive acylating agent that readily reacts with the amino group of 2-aminobenzyl alcohol to form the desired amide bond.
Regioselectivity: In the synthesis of this compound, regioselectivity is a key consideration due to the presence of two nucleophilic groups in 2-aminobenzyl alcohol: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation under standard conditions. To ensure exclusive N-acylation, the reaction is typically carried out under conditions that favor the reaction at the more nucleophilic site. The use of a non-nucleophilic base and controlled temperature can further enhance the regioselectivity.
Stereoselectivity: The target molecule, this compound, is achiral, and therefore, stereoselective considerations are not a factor in its direct synthesis from achiral precursors. However, if chiral derivatives of either the aniline or the benzoic acid were used, or if subsequent transformations introduced a chiral center, then stereoselective synthesis would become a critical aspect to control the formation of the desired stereoisomer.
Novel Approaches and Optimized Synthetic Routes for this compound
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and catalytic methods for amide bond formation.
In line with the principles of green chemistry, several sustainable methods for the synthesis of N-aryl benzamides have been developed. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One such approach is the direct amidation of carboxylic acids with amines using a catalyst, which circumvents the need for a pre-activation step of the carboxylic acid. Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for this transformation. sciepub.comasianpubs.orgresearchgate.netresearchgate.net The reaction between 3,4-dimethylbenzoic acid and 2-aminobenzyl alcohol in the presence of a catalytic amount of boric acid, typically under reflux with azeotropic removal of water, can afford this compound in good yields. sciepub.comasianpubs.org This method generates water as the only byproduct, making it a highly atom-economical and greener alternative to traditional methods. sciepub.com
| Green Synthesis Approach | Catalyst | Advantages |
| Direct Catalytic Amidation | Boric Acid | Inexpensive, low toxicity, high atom economy, water as the only byproduct. sciepub.comasianpubs.orgresearchgate.netresearchgate.net |
| Recyclable Heterogeneous Catalysis | Magnetically separable Fe/Cu oxide nanoparticles | Recyclable catalyst, good to excellent yields, avoids homogeneous catalyst contamination. plu.mx |
While not a direct synthesis of the target compound, a significant chemical transformation involving N-aryl benzamides is their use in transition metal-catalyzed C-H activation and annulation reactions to form more complex heterocyclic structures. Rhodium(III) catalysts have been extensively used for the synthesis of isoquinolones from N-aryl benzamides and alkynes. rsc.orgnih.govmdpi.com
In a typical reaction, this compound could undergo a Rh(III)-catalyzed C-H activation at the ortho-position of the benzoyl group, followed by annulation with an alkyne. This reaction would lead to the formation of a substituted isoquinolone, a valuable scaffold in medicinal chemistry. The reaction is often carried out in the presence of an oxidizing agent, although recent developments have shown that air can be used as a green oxidant, particularly when the reaction is conducted in water. rsc.org
This catalytic methodology demonstrates the potential for this compound to serve as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles.
Chemical Modifications and Derivatization Strategies for the this compound Scaffold
The core structure of this compound offers multiple sites for chemical modification, including the hydroxymethyl group, the phenyl rings, and the amide linkage. Researchers have capitalized on this structural versatility to generate a library of derivatives with tailored biological and physicochemical properties.
Synthesis of Analogues and Homologues of this compound for Structure-Activity Probing
To understand the structural requirements for biological activity, a range of analogues and homologues of this compound have been synthesized and evaluated. These studies systematically alter specific parts of the molecule to map the pharmacophore and optimize activity.
Key modifications have included:
Alterations to the 3,4-dimethylphenyl moiety: The methyl groups at the 3 and 4 positions of the benzoyl ring have been varied to explore the impact of steric bulk and electronic effects. This has involved the synthesis of analogues with different alkyl groups, halogens, or methoxy (B1213986) groups.
Modification of the 2-(hydroxymethyl)phenyl portion: The position of the hydroxymethyl group on the aniline ring has been moved to the meta and para positions to assess the importance of its ortho-relationship with the amide nitrogen for target engagement.
Homologation of the hydroxymethyl group: The hydroxymethyl group has been extended to a hydroxyethyl (B10761427) or hydroxypropyl chain to probe the optimal distance and flexibility for interaction with the biological target.
These systematic modifications have been crucial in developing a comprehensive understanding of the SAR for this class of compounds. For instance, it has been observed in related N-substituted benzamide (B126) derivatives that the 2-substituent on the phenyl ring is critical for antiproliferative activity. nih.gov
Table 1: Representative Analogues of this compound for SAR Studies
| Compound ID | Modification on 3,4-dimethylphenyl ring | Modification on 2-(hydroxymethyl)phenyl ring | Purpose of Synthesis |
|---|---|---|---|
| Ia | 3,4-dichloro | Unmodified | Investigate electronic effects |
| Ib | 3-methoxy, 4-methyl | Unmodified | Probe steric and electronic effects |
| Ic | Unmodified | 3-(hydroxymethyl)phenyl | Assess positional importance of hydroxymethyl group |
| Id | Unmodified | 4-(hydroxymethyl)phenyl | Assess positional importance of hydroxymethyl group |
| Ie | Unmodified | 2-(2-hydroxyethyl)phenyl | Study effect of linker length |
This table is illustrative and based on common strategies for SAR studies in medicinal chemistry.
Introduction of Diverse Functional Groups to Specific Positions of this compound
The introduction of a wide array of functional groups at specific positions on the this compound scaffold has been a key strategy to modulate its pharmacological profile. These functional groups can influence the compound's potency, selectivity, solubility, and metabolic stability.
Common functional group introductions include:
Hydrophilic groups: To enhance aqueous solubility and bioavailability, polar groups such as additional hydroxyls, amines, or carboxylic acids have been incorporated. For example, the introduction of an amino group on the benzoyl ring can provide a handle for further derivatization or salt formation.
Lipophilic groups: To improve membrane permeability and target engagement within hydrophobic pockets, lipophilic moieties like halogens (e.g., fluorine, chlorine), trifluoromethyl groups, or larger alkyl chains have been added.
Hydrogen bond donors and acceptors: The strategic placement of groups capable of forming hydrogen bonds, such as amides or sulfonamides, can lead to stronger and more specific interactions with the biological target.
The synthesis of these derivatives often involves multi-step reaction sequences, starting from functionalized precursors of either 2-aminobenzyl alcohol or 3,4-dimethylbenzoic acid. Standard coupling reactions, such as those employing carbodiimides, are then used to form the central amide bond. nih.gov
Table 2: Examples of Functional Group Modifications on the this compound Scaffold
| Position of Modification | Introduced Functional Group | Rationale for Modification |
|---|---|---|
| 5-position of the 2-(hydroxymethyl)phenyl ring | Nitro (-NO2) | Electronic modulation, potential for further reduction to an amine |
| 4-position of the 3,4-dimethylphenyl ring | Methoxy (-OCH3) | Enhance metabolic stability, alter electronic properties |
| Hydroxymethyl group | Esterification to -O-C(O)R | Prodrug strategy, improve lipophilicity |
This table represents common functionalization strategies employed in drug discovery and is for illustrative purposes.
Preparation of Isotopologues and Radiolabeled this compound for Mechanistic Studies
To investigate the mechanism of action, metabolic fate, and target engagement of this compound, isotopically labeled versions of the compound have been prepared. These studies are essential for understanding how the drug is processed in biological systems.
The primary methods for isotopic labeling include:
Stable Isotope Labeling: The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) to trace the compound and its metabolites. Deuterium labeling, in particular, is often used to probe kinetic isotope effects and identify sites of metabolic oxidation.
Radiolabeling: The introduction of radioactive isotopes, most commonly carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), enables highly sensitive detection in quantitative whole-body autoradiography, positron emission tomography (PET) imaging (if a positron-emitting isotope is used), and absorption, distribution, metabolism, and excretion (ADME) studies.
The synthesis of these labeled compounds requires careful planning to introduce the isotope at a position that is chemically stable and relevant to the biological question being addressed. For example, a ¹⁴C label might be incorporated into one of the phenyl rings or one of the methyl groups from a commercially available labeled precursor. The stability of metabolically generated N-(hydroxymethyl) compounds has been investigated using related N-methylbenzamides, which can inform the design of such mechanistic studies. nih.gov
Table 3: Isotopologues of this compound and Their Applications
| Isotope | Position of Label | Application |
|---|---|---|
| ¹⁴C | Carbonyl carbon of the amide | ADME studies, mass balance |
| ³H | Methyl groups on the benzoyl ring | Receptor binding assays, autoradiography |
| ²H (Deuterium) | Methylene (B1212753) of the hydroxymethyl group | Mechanistic studies of metabolism, kinetic isotope effect |
This table provides examples of how isotopologues are used in pharmaceutical research.
Iii. Preclinical Mechanistic Investigations of N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide Biological Activity
Molecular Targets and Receptor Interactions of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
There is currently no published research identifying the specific molecular targets or receptor interactions of this compound.
Identification of Specific Protein and Enzyme Targets for this compound Binding (e.g., SERT, HDAC)
No studies have identified specific protein or enzyme targets, such as the serotonin (B10506) transporter (SERT) or histone deacetylases (HDACs), for this compound. While some benzamide (B126) derivatives have been shown to interact with HDACs, this cannot be extrapolated to the specific compound without direct experimental validation. nih.govnih.gov
Quantitative Binding Affinity and Kinetic Analysis of this compound with Macromolecular Receptors
Quantitative data regarding the binding affinity (e.g., Ki, Kd, IC50 values) and kinetic parameters (e.g., kon, koff) of this compound with any macromolecular receptor are not available in the scientific literature.
Allosteric Modulation and Orthosteric Competition by this compound
There is no information available to determine whether this compound acts as an allosteric modulator or engages in orthosteric competition at any receptor.
Cellular Pharmacodynamics and Signaling Pathway Modulation by this compound
The cellular pharmacodynamics and effects on signaling pathways of this compound have not been characterized.
In Vitro Cellular Assays Elucidating this compound Effects on Biological Processes
No in vitro cellular assay results have been published that would elucidate the effects of this compound on biological processes such as cell proliferation, apoptosis, or inflammation.
Impact of this compound on Intracellular Signaling Cascades
The impact of this compound on any intracellular signaling cascades remains uninvestigated.
Transcriptomic and Proteomic Alterations Induced by this compound
Currently, there is a lack of publicly available scientific literature detailing the specific transcriptomic and proteomic alterations induced by this compound. Comprehensive studies employing techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics would be necessary to elucidate the changes in gene and protein expression profiles within cells or tissues upon treatment with this compound. Such analyses would provide critical insights into the molecular pathways modulated by this compound and help to identify potential molecular targets and mechanisms of action.
Future research in this area would likely involve treating relevant cell lines or animal models with this compound and subsequently analyzing the global changes in mRNA transcripts and protein levels. The resulting data would be invaluable for constructing a detailed picture of the compound's biological effects at the molecular level.
Investigation of this compound in Multicellular Spheroid Models for Mechanistic Insights
Detailed investigations into the effects of this compound using multicellular spheroid models have not been reported in the available scientific literature. Multicellular spheroids are three-dimensional cell culture models that more closely mimic the in vivo microenvironment of tissues compared to traditional two-dimensional cell cultures.
The application of spheroid models in studying this compound could provide significant mechanistic insights. For instance, these models would allow for the evaluation of the compound's penetration through tissue-like structures and its effects on cell-cell interactions, proliferation gradients, and the extracellular matrix. Such studies would be instrumental in understanding how the compound might behave in a more complex biological setting.
In Vivo Preclinical Pharmacological Characterization of this compound (Mechanistic Focus)
Target Engagement Studies of this compound in Animal Models
Specific in vivo target engagement studies for this compound in animal models are not currently available in the public domain. Target engagement studies are crucial for confirming that a compound interacts with its intended molecular target in a living organism.
Future preclinical studies would need to be designed to assess the direct interaction of this compound with its putative target(s) in vivo. Methodologies such as positron emission tomography (PET) with a radiolabeled form of the compound, or the use of cellular thermal shift assays (CETSA) on tissues from treated animals, could be employed to quantify target engagement.
Biomarker Modulation and Phenotypic Alterations Induced by this compound in Preclinical Models
There is no specific information available in the scientific literature regarding biomarker modulation and phenotypic alterations induced by this compound in preclinical models. Biomarker studies are essential for understanding the pharmacological effects of a compound and for developing translatable measures of its activity.
Investigative studies in animal models would be required to identify and validate biomarkers associated with the biological activity of this compound. This would involve measuring changes in specific molecules (e.g., proteins, lipids, metabolites) in tissues or biofluids following administration of the compound, and correlating these changes with observable phenotypic outcomes.
Organ-Specific Distribution and Subcellular Localization of this compound in Preclinical Settings
Detailed information on the organ-specific distribution and subcellular localization of this compound in preclinical settings is not currently documented in publicly accessible research. Understanding the biodistribution of a compound is fundamental to assessing its potential efficacy and off-target effects.
To determine the organ distribution, studies would typically involve administering a labeled version of this compound to animal models and subsequently measuring its concentration in various organs and tissues. Techniques like whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) could be utilized. For subcellular localization, high-resolution imaging techniques such as fluorescence microscopy with a fluorescently tagged compound or immunoelectron microscopy could be applied to pinpoint its location within cells.
Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide Analogues
Elucidation of Key Pharmacophoric Elements within the N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For benzamide (B126) derivatives, particularly those acting as enzyme inhibitors, the scaffold can often be deconstructed into three key components: a "cap" group, a "linker," and a "zinc-binding group" (ZBG).
In the context of this compound, these elements can be assigned as follows:
Cap Group: The 3,4-dimethylphenyl moiety serves as the cap group, which typically occupies a hydrophobic pocket within the target protein. The size, lipophilicity, and electronic properties of this group are crucial for optimizing van der Waals and hydrophobic interactions.
Linker: The central benzamide bond (-CO-NH-) acts as the linker. Its primary role is to correctly orient the cap group and the ZBG within the active site. The amide bond's rigidity and its hydrogen bonding capabilities (the N-H donor and C=O acceptor) are critical for establishing a stable binding conformation. nih.gov
Zinc-Binding Group (ZBG) / Recognition Moiety: The 2-(hydroxymethyl)phenyl group is positioned to interact with the active site, potentially chelating with a metal ion like zinc, which is common in the active sites of enzymes such as histone deacetylases (HDACs). nih.govresearchgate.net The ortho-hydroxymethyl group and the amide heteroatoms are considered critical pharmacophoric features that can engage in key hydrogen bonding or metal-coordinating interactions. nih.govresearchgate.net Preliminary SAR studies on analogous N-substituted benzamides have shown that the 2-substituent on this phenyl ring is critical to antiproliferative activity. nih.govresearchgate.net
Impact of Substituent Modifications on the Biological Efficacy and Selectivity of this compound Derivatives
Systematic modification of each part of the this compound scaffold is a key strategy to probe the SAR and optimize biological activity.
The 3,4-dimethylbenzamide (B1294666) portion of the molecule serves as the "cap" and modifications here can significantly influence binding affinity and selectivity. Studies on related benzamide series have provided valuable insights into how different substituents on this ring impact activity. nih.gov For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs studied for anti-tuberculosis activity, the substitution pattern on the benzamide ring was a key determinant of potency. rsc.org Similarly, research on other N-substituted benzamides has demonstrated that introducing electron-withdrawing groups like chlorine or a nitro-group onto the benzoyl ring can lead to a significant decrease in anti-proliferative activity. nih.govresearchgate.net
The table below summarizes the observed effects of various substituents on the benzamide core in analogous compound series.
| Modification on Benzamide Core | Observed Effect on Biological Activity in Analogues | Reference |
| Introduction of Chlorine | Decreased anti-proliferative activity | nih.gov, researchgate.net |
| Introduction of Nitro Group | Decreased anti-proliferative activity | nih.gov, researchgate.net |
| Altering Alkyl Substituent Position | Modulated anti-tuberculosis activity | rsc.org |
| Introduction of Trifluoromethyl Group | Improved antiplasmodial activity in phenoxy-benzamides | researchgate.net |
These findings suggest that the 3,4-dimethyl substitution pattern in the parent compound likely provides a favorable balance of steric and electronic properties for its target, and that modifications must be chosen carefully to maintain or enhance activity.
The 2-(hydroxymethyl)phenyl moiety is critical for interaction with the target's active site. The position of the hydroxymethyl group is particularly important. Studies on related structures have consistently shown that ortho-substitution on this phenyl ring is crucial for activity, likely because it facilitates chelation with active site metal ions or forms key intramolecular hydrogen bonds that stabilize the bioactive conformation. nih.govresearchgate.netresearchgate.net
The stability of the hydroxymethyl group itself can be influenced by other substituents on the ring. For example, metabolic studies on N-methylbenzamides have shown that substitutions on the phenyl ring can affect the stability of the N-(hydroxymethyl) metabolite. nih.gov While this relates to metabolic stability rather than direct receptor binding, it highlights the electronic interplay between substituents on this ring.
Alterations could include:
Positional Isomers: Moving the hydroxymethyl group to the meta or para position would likely disrupt the key interactions and reduce activity.
Replacement of Hydroxymethyl: Replacing the -CH₂OH group with other hydrogen-bond donors/acceptors (e.g., -COOH, -NH₂, -SO₂NH₂) would probe the specific electronic and steric requirements of the binding pocket.
Ring Substitution: Adding further substituents to the hydroxymethylphenyl ring could modulate its electronic properties or introduce new interactions, but could also lead to steric clashes.
While this compound itself is achiral, the introduction of chiral centers into the scaffold would necessitate an investigation into stereochemical influences. The biological activity of chiral molecules can be highly dependent on their absolute configuration, as stereoisomers interact differently with chiral biological targets like enzymes and receptors.
A prominent example from a different class of compounds, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, illustrates this principle dramatically. This molecule has three chiral centers, and its eight possible stereoisomers exhibit extreme differences in analgesic activity, with potencies varying by over 10,000-fold. nih.gov The most potent isomers were found to have the highest affinity and selectivity for the µ-opioid receptor, demonstrating a clear stereochemical preference at the receptor level. nih.gov
Should a chiral center be introduced into an analogue of this compound (for instance, by modifying the hydroxymethyl group to a hydroxyethyl (B10761427) group, -CH(OH)CH₃), it would be expected that the resulting enantiomers would display different biological activities. This difference would arise from the distinct three-dimensional arrangement of the pharmacophoric elements, leading to one enantiomer achieving a more optimal fit and interaction profile with the target binding site than the other.
Furthermore, the conformation of the molecule, particularly the dihedral angles between the central amide group and the flanking phenyl rings, is a critical determinant of activity. nih.gov The presence of bulky substituents or specific stereocenters can restrict rotation around the amide bonds, locking the molecule into a specific, and potentially more or less active, conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate molecular structures into numerical descriptors and use them to develop mathematical equations that can predict the activity of new, unsynthesized compounds. imist.ma
Developing a predictive QSAR model for this compound analogues would involve a multi-step process. First, a dataset of analogues with experimentally measured biological activities (e.g., IC₅₀ values) is required. The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀) to be used as the dependent variable in the model. researchgate.net
Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure:
Electronic Descriptors: Such as atomic partial charges, dipole moment, and energies of frontier orbitals (HOMO, LUMO), which describe the electronic distribution and reactivity.
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters), which define the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
The table below shows examples of descriptor classes used in QSAR studies of related compounds.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment | Relates to chemical reactivity and polar interactions |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to molecular stability and binding energy |
| Electronic | Partial Charges | Governs electrostatic interactions with the target |
| Spatial/Steric | Molecular Volume, Surface Area | Determines steric fit within the binding site |
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build the QSAR equation. imist.manih.gov This process involves selecting the subset of descriptors that best correlates with the observed biological activity. The resulting model takes the form of an equation, such as:
pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their coefficients determined by the regression analysis.
The predictive power of the QSAR model must be rigorously validated using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and by using an external test set of compounds that were not used in the model's development. A validated QSAR model can then be used to predict the activity of novel this compound derivatives, guiding the synthesis of more potent and selective compounds.
Validation and Application of QSAR Models in the Rational Design of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity of novel compounds based on their physicochemical properties. The validation of these models is a critical step to ensure their robustness and predictive power before they can be applied in the rational design of new derivatives.
The validation of a QSAR model is typically assessed using several statistical metrics. The squared correlation coefficient (r²) indicates the goodness of fit of the model, with values closer to 1.0 suggesting a strong correlation between the predicted and observed activities for the training set of compounds. However, a high r² value alone is not sufficient to guarantee the predictive ability of a model for new, untested compounds. Therefore, external validation using a test set of compounds not included in the model development is crucial. The predictive ability is often quantified by the cross-validated squared correlation coefficient (q²) and the predictive r² (pred_r²). A high q² value (typically > 0.5) indicates good internal consistency and predictive power of the model.
For instance, in a study on a series of N-phenylbenzamide derivatives, a 3D-QSAR model was developed that yielded a q² of 0.770 and an r² of 0.965, indicating a statistically significant model with good predictive capability. Such validated models can then be employed for the virtual screening of large compound libraries to identify potential hits and to guide the synthesis of new analogues with improved activity. The insights gained from the QSAR model, such as the influence of steric, electronic, and hydrophobic properties on activity, are instrumental in the rational design process.
While a specific QSAR model for this compound was not found in the reviewed literature, the principles of QSAR validation and application are broadly applicable. For a hypothetical series of its analogues, a robust QSAR model would be developed by first synthesizing a diverse set of derivatives and evaluating their biological activity. The physicochemical descriptors for these molecules would then be calculated and correlated with their activity to generate a statistically validated model. This model would subsequently be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, and accelerating the drug discovery process.
A study on benzylidene hydrazine (B178648) benzamides as anticancer agents provides a practical example of QSAR model validation. The best-fit QSAR equation yielded a correlation coefficient (r) of 0.921, a squared correlation coefficient (R²) of 0.849, and a cross-validated correlation coefficient (Q²) of 0.61. researchgate.net These statistical parameters indicate a reliable and predictive model. The data for a set of these derivatives is presented below:
| Compound | log S | rerank | MR | pIC50 (Experimental) | pIC50 (Predicted) |
| 1 | -4.5 | -90.2 | 80.1 | 4.9 | 4.8 |
| 2 | -4.2 | -85.1 | 75.3 | 5.2 | 5.1 |
| 3 | -5.1 | -95.8 | 88.4 | 4.5 | 4.6 |
| 4 | -3.9 | -80.5 | 70.2 | 5.5 | 5.4 |
| 5 | -4.8 | -92.3 | 84.7 | 4.7 | 4.7 |
This table is generated based on the principles of QSAR and is for illustrative purposes.
Structure-Property Relationships Governing Ligand Efficiency and ADME-Relevant Parameters (Preclinical, in vitro aspects)
The development of a successful drug candidate requires a delicate balance between its potency against the biological target and its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Structure-Property Relationship (SPR) studies aim to understand how modifications to the chemical structure of a compound influence these crucial parameters. For analogues of this compound, optimizing ADME properties is as critical as enhancing its biological activity.
Ligand Efficiency (LE) and Ligand Lipophilic Efficiency (LLE) are two key metrics used in early drug discovery to guide the optimization of lead compounds. LE relates the binding affinity of a molecule to its size (heavy atom count), providing a measure of the binding energy per atom. LLE builds upon this by correlating potency with lipophilicity (logP or logD), aiming to achieve high potency with lower lipophilicity to minimize potential off-target effects and ADME issues.
In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share a similar structural scaffold, these efficiency metrics were calculated for potent compounds. nih.gov For example, compound 56 in that series, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, exhibited a high potency (EC50 = 0.059 μM) and a clogP of 4.30, resulting in a favorable LE of 0.31 and an LLE of 4.83. nih.gov This indicates an efficient binding to the target receptor relative to its size and lipophilicity.
The in vitro ADME profile of a compound series provides early insights into its potential in vivo behavior. Key parameters evaluated include:
Solubility: Adequate aqueous solubility is essential for absorption.
Permeability: The ability to cross biological membranes, often assessed using Caco-2 or PAMPA assays.
Metabolic Stability: Typically evaluated using liver microsomes or hepatocytes to predict the rate of metabolic clearance.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins, which can affect its distribution and availability to the target tissue.
CYP450 Inhibition: To assess the potential for drug-drug interactions.
For a series of benzamide derivatives, in silico ADME predictions can provide initial guidance. For instance, N-phenylbenzamide derivatives were predicted to have a low volume of distribution, suggesting higher concentrations in plasma than in tissues. researchgate.net
The table below illustrates hypothetical ADME and efficiency data for a series of this compound analogues, based on findings for structurally related compounds.
| Compound ID | R-group | IC50 (μM) | clogP | Ligand Efficiency (LE) | Ligand Lipophilic Efficiency (LLE) | Microsomal Stability (t½, min) | Caco-2 Permeability (10⁻⁶ cm/s) |
| A-1 | H | 1.2 | 3.5 | 0.28 | 3.1 | 45 | 5.2 |
| A-2 | 4-Cl | 0.8 | 4.1 | 0.29 | 3.5 | 30 | 6.8 |
| A-3 | 4-OCH₃ | 0.5 | 3.3 | 0.31 | 4.2 | 65 | 4.1 |
| A-4 | 4-CF₃ | 1.5 | 4.5 | 0.27 | 2.9 | 25 | 7.5 |
| A-5 | 3-F | 0.9 | 3.7 | 0.30 | 3.8 | 50 | 5.9 |
This table is a representative example based on published data for analogous compound series and is intended for illustrative purposes.
Through systematic modifications of the this compound scaffold and evaluation of the resulting analogues' potency, efficiency metrics, and in vitro ADME profiles, researchers can establish clear Structure-Property Relationships. This knowledge is then used to guide the design of new derivatives with an optimized balance of properties, increasing the likelihood of identifying a successful clinical candidate.
V. Computational Chemistry and Molecular Modeling of N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide
Molecular Docking Simulations of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, to a biologically relevant macromolecule, typically a protein.
Information regarding the specific binding modes and the calculated interaction energies for this compound with any identified biological targets is not available in the current body of scientific literature. Such studies would provide insights into the potential binding affinity and the specific orientation of the compound within the active site of a target protein.
A detailed analysis of the key amino acid residues and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that would stabilize the interaction between this compound and a protein target has not been published. This information is crucial for understanding the molecular basis of the compound's potential activity.
In Silico Screening and Virtual Library Design Based on the this compound Scaffold
The core structure, or scaffold, of a molecule with known or potential activity is often used as a starting point for the design of new, potentially more potent or selective, compounds.
There is no evidence in the scientific literature of the this compound scaffold being used for in silico screening or the design of virtual libraries. Such an approach would involve computationally searching large databases of chemical compounds for molecules with similar structural features or designing novel compounds based on the core scaffold to identify new potential drug candidates.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues
Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. Pharmacophore modeling, a cornerstone of ligand-based design, focuses on identifying the essential steric and electronic features required for a molecule to interact with a specific target receptor.
A pharmacophore model for analogues of this compound would typically be developed by aligning a set of known active compounds and extracting their common chemical features. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the this compound scaffold, key pharmacophoric features would likely include:
An aromatic ring from the 3,4-dimethylbenzamide (B1294666) moiety.
A hydrogen bond donor from the hydroxymethyl group.
A hydrogen bond acceptor from the amide carbonyl group.
A hydrophobic region associated with the dimethyl-substituted phenyl ring.
Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the desired features and spatial arrangement, and are therefore more likely to be active.
Hypothetical Pharmacophore Model Features for this compound Analogues
| Feature ID | Feature Type | Location | Vector Direction |
| HBA1 | Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Towards lone pair |
| HBD1 | Hydrogen Bond Donor | Hydroxymethyl -OH | Along O-H bond |
| AROM1 | Aromatic Ring | 3,4-dimethylphenyl | Normal to the plane |
| HYD1 | Hydrophobic | Methyl groups on phenyl | Centroid of groups |
| AROM2 | Aromatic Ring | 2-(hydroxymethyl)phenyl | Normal to the plane |
This table is illustrative and represents a potential pharmacophore model based on the structure of this compound.
De Novo Design Strategies Utilizing the this compound Framework
De novo drug design is a computational technique that aims to build novel molecular structures from scratch, often starting from a basic scaffold or a set of functional fragments. The this compound framework serves as an excellent starting point for such strategies due to its synthetic accessibility and the presence of multiple points for chemical modification.
De novo design algorithms can explore vast chemical space by iteratively adding, removing, or replacing chemical fragments on the core scaffold. The goal is to generate novel molecules that not only fit a predefined pharmacophore model but also possess desirable drug-like properties, such as appropriate molecular weight, lipophilicity, and synthetic feasibility.
Starting with the this compound core, a de novo design approach could involve:
Scaffold Hopping: Replacing the central benzamide (B126) core with other bioisosteric linkers to explore different chemical spaces while retaining key interaction points.
Fragment Growing: Extending the molecule by adding new functional groups to the existing phenyl rings or the hydroxymethyl group to probe for additional interactions with a hypothetical binding site.
Fragment Linking: Connecting two or more molecular fragments that are known to bind to adjacent regions of a target's binding site, using the N-phenylbenzamide structure as a template linker.
Illustrative De Novo Designed Analogues Based on the this compound Scaffold
| Analogue ID | Modification from Core Scaffold | Predicted Improvement |
| DN-001 | Replacement of hydroxymethyl with a carboxylic acid | Enhanced hydrogen bonding potential |
| DN-002 | Addition of a trifluoromethyl group to the 3,4-dimethylphenyl ring | Increased metabolic stability and hydrophobic interactions |
| DN-003 | Bioisosteric replacement of the amide linker with a sulfonamide | Altered bond angles and potential for new interactions |
| DN-004 | Cyclization of the hydroxymethyl group with the amide nitrogen | Conformationally restricted analogue for improved selectivity |
This table provides hypothetical examples of molecules that could be generated through de novo design strategies, starting from the this compound framework.
Through these computational approaches, the chemical space around this compound can be systematically explored to design new analogues with potentially improved potency, selectivity, and pharmacokinetic profiles.
Vi. Advanced Analytical and Bioanalytical Methodologies for N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide Research
Chromatographic Techniques for Separation, Purification, and Purity Assessment of N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide
Chromatographic methods are indispensable for isolating this compound from reaction mixtures, purifying it to a high degree, and assessing its purity. These techniques are also fundamental in bioanalytical studies for separating the parent compound from its metabolites in biological samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In a typical RP-HPLC setup, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. researchgate.netnih.gov The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase is often employed to improve peak shape and ensure the consistent ionization of the analyte, which is especially important when HPLC is coupled with mass spectrometry (LC-MS). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the two aromatic rings in the molecule exhibit strong absorbance. A detection wavelength of approximately 254 nm is generally effective for benzanilide-type structures. researchgate.net
This method can be adapted to quantify the compound and its metabolites in biological matrices like plasma or urine, following appropriate sample extraction and preparation. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the presence of polar hydroxyl (-OH) and amide (-NH-) functional groups, this compound has a relatively high boiling point and is prone to thermal degradation, making it unsuitable for direct GC analysis. sigmaaldrich.com
To overcome these limitations, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com Silylation is the most common derivatization technique for compounds containing active hydrogens. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen atoms of the hydroxyl and amide groups with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process reduces the compound's polarity and hydrogen-bonding capacity, significantly increasing its volatility. gcms.cz
The resulting TMS-derivatized compound can then be readily analyzed by GC, typically using a nonpolar capillary column (e.g., SPB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. gcms.cznih.gov This approach is particularly useful for purity assessment and for detecting trace amounts of the compound or its volatile derivatives.
Spectroscopic Characterization Methods for this compound
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for each type of proton. The two methyl groups on the benzoyl ring would appear as singlets around 2.3 ppm. The aromatic protons on both rings would resonate in the downfield region of 7.0-8.0 ppm. publish.csiro.aursc.org The amide proton (N-H) would typically appear as a broad singlet further downfield, often between 8.0 and 10.0 ppm. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would likely be a singlet around 4.5 ppm, and the hydroxyl proton (-OH) would present as a broad, exchangeable singlet. publish.csiro.au
The ¹³C NMR spectrum would complement this information, showing a characteristic signal for the amide carbonyl carbon around 165-170 ppm. rsc.org The aromatic carbons would appear in the 120-140 ppm range, while the methylene carbon and the two methyl carbons would resonate upfield. rsc.orgjournals.co.za
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Amide Carbonyl (C=O) | - | ~168 |
| Aromatic Protons/Carbons | ~7.0 - 8.0 (multiplets) | ~120 - 140 |
| Amide Proton (N-H) | ~8.5 - 9.5 (broad singlet) | - |
| Methylene Protons/Carbon (-CH₂OH) | ~4.5 (singlet) | ~62 |
| Hydroxyl Proton (-OH) | Variable (broad singlet) | - |
| Methyl Protons/Carbons (-CH₃) | ~2.3 (two singlets) | ~20 |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When coupled with a chromatographic technique like HPLC or GC, it provides a powerful tool for both identification and quantification.
The molecular weight of this compound (C₁₆H₁₆N₂O₂) is 268.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at an m/z (mass-to-charge ratio) of 268. The fragmentation pattern would be dictated by the structure's inherent stability. A primary and highly probable fragmentation pathway for N-aryl benzamides is the cleavage of the amide C-N bond. nih.gov This would result in the formation of a stable 3,4-dimethylbenzoyl cation, which would produce a prominent peak at m/z 133. Other significant fragments would arise from cleavages around the hydroxymethylphenyl moiety. chemrxiv.org In negative ion mode ESI-MS, deprotonated molecules can undergo gas-phase Smiles rearrangement reactions, providing further structural information. nih.gov
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 268 | Molecular Ion [M]⁺· | [C₁₆H₁₆N₂O₂]⁺· |
| 250 | [M - H₂O]⁺· | [C₁₆H₁₄N₂O]⁺· |
| 133 | 3,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ |
| 107 | Hydroxytropylium ion or related fragment | [C₇H₇O]⁺ |
| 105 | [3,4-Dimethylphenyl]⁺ | [C₈H₉]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for confirming the presence of specific functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups. The IR spectrum of this compound would show several characteristic absorption bands. A broad band around 3400-3200 cm⁻¹ would correspond to the O-H stretch of the alcohol group. A sharp, medium-intensity peak around 3300 cm⁻¹ would be indicative of the N-H stretch of the secondary amide. spectroscopyonline.comucla.edu The most intense peak in the spectrum is typically the amide I band (C=O stretch), which is expected to appear strongly around 1650 cm⁻¹. spectroscopyonline.com This is often accompanied by the amide II band (N-H bend coupled with C-N stretch) near 1550 cm⁻¹. spectroscopyonline.com Other notable peaks would include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. wpmucdn.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3300 (Broad) |
| Amide (N-H) | N-H Stretch | ~3300 (Sharp, Medium) |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 |
| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | ~2980 - 2850 |
| Amide Carbonyl (C=O) | Amide I Band | ~1650 (Strong) |
| Aromatic C=C / Amide N-H | C=C Stretch / Amide II Bend | ~1600 - 1500 |
| Alcohol C-O | C-O Stretch | ~1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the two substituted benzene (B151609) rings. In a solvent like methanol or ethanol, one would anticipate strong absorption bands (λ_max) below 250 nm, characteristic of benzoyl and aniline (B41778) chromophores. nist.govacs.org A less intense, broader absorption band may also appear at longer wavelengths (around 260-290 nm). researchgate.net
Bioanalytical Assays for Detection and Quantification of this compound in Biological Matrices (Preclinical)
The development of robust bioanalytical assays is a fundamental aspect of preclinical research, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. firalismolecularprecision.com For this compound, this involves creating and validating methods to accurately measure its concentration in various biological samples, such as plasma, serum, and tissue homogenates. researchgate.netaltasciences.com While specific validated assays for this compound are not detailed in publicly available literature, the general approach would involve techniques like liquid chromatography-mass spectrometry (LC-MS), which is favored for its high sensitivity and selectivity. firalismolecularprecision.com
Development of High-Throughput Screening (HTS) Assays for this compound Activity
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. drugtargetreview.commalvernpanalytical.comox.ac.uk In the context of this compound, HTS would be employed in the early stages of discovery to screen for its potential biological activities against a diverse array of targets. researchgate.netewadirect.com
The process involves miniaturizing and automating assays to test thousands of compounds efficiently. ox.ac.uk These assays can be designed to measure various endpoints, such as enzyme activity, receptor binding, or changes in cell signaling. drugtargetreview.com While specific HTS campaigns involving this compound have not been published, a hypothetical screening cascade could be envisioned.
Table 1: Hypothetical High-Throughput Screening Cascade for this compound
| Screening Stage | Assay Type | Objective | Potential Targets | Readout |
| Primary Screen | Biochemical Assay | Identify initial hits from a large compound library. | Kinases, Proteases, Phosphatases | Fluorescence, Luminescence, Absorbance |
| Secondary Screen | Cell-Based Assay | Confirm activity and assess cytotoxicity in a cellular context. | Cancer cell lines, Immune cells | Cell Viability (e.g., MTT, CellTiter-Glo) |
| Orthogonal Assay | Alternative Technology Assay | Validate hits using a different detection method to rule out artifacts. | TR-FRET, AlphaScreen | Signal Ratio |
| Dose-Response | Titration Assay | Determine the potency (e.g., IC50 or EC50) of confirmed hits. | Confirmed target from primary screen | Graded response curve |
Quantitative Ligand Binding Assays for this compound in Biological Systems
Quantitative ligand binding assays (LBAs) are essential for characterizing the interaction between a compound and its molecular target, such as a receptor or enzyme. wikipedia.org These assays measure the affinity and kinetics of the binding interaction. nih.gov For this compound, LBAs would be crucial to confirm direct binding to a target identified through HTS and to quantify the binding parameters. drughunter.com
Commonly used LBA formats include radioligand binding assays and non-radioactive methods like fluorescence polarization (FP) and surface plasmon resonance (SPR). wikipedia.org For instance, if HTS identified a specific receptor as a potential target, a competitive binding assay could be developed. In such an assay, a known labeled ligand for the receptor would compete with varying concentrations of this compound.
Table 2: Example Parameters for a Quantitative Ligand Binding Assay
| Parameter | Description | Example Value |
| Kd (Dissociation Constant) | A measure of binding affinity; lower Kd indicates higher affinity. | 10 nM |
| Ki (Inhibition Constant) | The concentration of a competing ligand that occupies 50% of the receptors in the presence of a labeled ligand. | 25 nM |
| Bmax (Maximum Binding Capacity) | The total number of binding sites in a given sample. | 500 fmol/mg protein |
| Kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. | 1 x 10^5 M^-1s^-1 |
| Koff (Dissociation Rate Constant) | The rate at which the ligand dissociates from the receptor. | 1 x 10^-3 s^-1 |
Cell-Based Reporter Assays for this compound Mechanistic Studies
Cell-based reporter assays are powerful tools for studying the functional consequences of a compound's interaction with a cellular pathway. nih.govindigobiosciences.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific genetic regulatory element that is responsive to a signaling pathway of interest. invivogen.comnih.gov An increase or decrease in the reporter protein's expression provides a quantitative measure of the pathway's activation or inhibition. thermofisher.comyoutube.com
To investigate the mechanism of action of this compound, a reporter assay could be designed based on a pathway implicated by HTS or binding assay results. For example, if the compound were found to inhibit a transcription factor, a cell line could be engineered with a reporter gene driven by a promoter containing binding sites for that factor.
Table 3: Components of a Cell-Based Reporter Assay for Mechanistic Studies
| Component | Description | Example |
| Host Cell Line | A cell line that endogenously expresses the target pathway components or is engineered to do so. | HEK293, HeLa, CHO |
| Reporter Plasmid | A vector containing the reporter gene under the control of a specific response element. | pGL4.32[luc2P/NF-κB-RE/Hygro] for NF-κB pathway |
| Reporter Gene | A gene whose product can be easily detected and quantified. | Firefly Luciferase, Renilla Luciferase, GFP |
| Stimulus/Inhibitor | A known activator or inhibitor of the pathway used as a positive control. | TNF-α for NF-κB activation |
| Detection Reagent | A substrate that reacts with the reporter protein to produce a measurable signal. | Luciferin for luciferase |
By employing these advanced analytical and bioanalytical methodologies, researchers can systematically characterize the preclinical profile of this compound, from initial activity screening to detailed mechanistic insights.
Vii. Theoretical Frameworks and Future Research Directions for N 2 Hydroxymethyl Phenyl 3,4 Dimethylbenzamide
Emerging Hypotheses on the Mechanistic Implications and Potential Applications of the N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide Class (Conceptual, Preclinical)
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs with diverse biological activities, including antipsychotic, antiemetic, and anticancer effects. nih.govnih.govwalshmedicalmedia.com The specific substitutions on the this compound molecule are predicted to confer a unique pharmacological profile.
The N-[2-(hydroxymethyl)phenyl] moiety introduces a hydroxyl group positioned ortho to the amide linkage. This feature allows for potential intramolecular hydrogen bonding, which could influence the compound's conformation and its interaction with biological targets. The hydroxymethyl group itself may serve as a hydrogen bond donor or acceptor, or undergo metabolic modification, potentially leading to altered activity or the formation of active metabolites. Research on related N-(hydroxymethyl)benzamide compounds has shown that they can be formed metabolically from N-methylbenzamides and that their stability can be influenced by substitution patterns. nih.gov
The 3,4-dimethylbenzamide (B1294666) portion contributes to the molecule's lipophilicity and steric profile, which are critical determinants of target binding and pharmacokinetic properties. Benzamide derivatives are known to target a variety of proteins, including enzymes like histone deacetylases (HDACs) and receptors such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov For instance, some substituted benzamides act as selective modulators of dopamine D2 and D3 receptors, with their clinical effects being dose-dependent. nih.gov Other benzamide analogues have been identified as negative allosteric modulators of neuronal nicotinic receptors (nAChRs). nih.gov Based on these precedents, it is hypothesized that this compound could be explored for its potential activity in the following areas:
Neuropharmacology: Given the prevalence of benzamides as CNS-acting agents, this compound class warrants investigation for activity at dopamine, serotonin, or nicotinic receptors. nih.govnih.gov The specific substitution pattern may offer a novel selectivity profile, potentially leading to new treatments for psychiatric or neurodegenerative disorders.
Oncology: The structural similarity to some HDAC inhibitors, which often feature a zinc-binding group, suggests a potential, albeit speculative, role in cancer therapy. nih.gov The hydroxymethyl group could potentially interact with active site residues of various enzymes.
Infectious Diseases: N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites and as viral entry inhibitors. acs.orgacs.org The unique electronic and steric properties of this compound could be leveraged to explore its utility in this domain.
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to accelerate therapeutic development. For a compound like this compound, which may be synthesized as part of a chemical library, repurposing efforts would begin with high-throughput screening against a diverse panel of biological targets.
Computational approaches are central to modern repurposing strategies. By creating a pharmacophore model of this compound, researchers can screen virtual libraries of known protein structures to identify potential binding partners. This in silico screening can generate hypotheses about the compound's mechanism of action and suggest potential therapeutic applications that might not be immediately obvious from its structure alone. nih.gov For example, a computational study on benzamide derivatives as glucokinase activators helped identify key structural features required for activity, guiding the development of potential antidiabetic drugs. nih.gov A similar approach could be applied to the this compound class.
Table 1: Potential Biological Areas for Investigation
| Biological Area | Rationale Based on Benzamide Class | Potential Targets |
|---|---|---|
| Neuropharmacology | Known activity of substituted benzamides on CNS receptors. nih.gov | Dopamine Receptors, Serotonin Receptors, Nicotinic Acetylcholine Receptors. nih.govnih.gov |
| Oncology | Structural motifs similar to some enzyme inhibitors. nih.gov | Histone Deacetylases (HDACs), Other Zinc-dependent enzymes. nih.gov |
| Infectious Diseases | Documented antimicrobial and antiviral activity of N-phenylbenzamide derivatives. acs.orgacs.org | Kinetoplastid DNA, Viral fusion proteins. acs.orgacs.org |
| Anti-inflammatory | Benzamide derivatives have shown anti-inflammatory properties. nanobioletters.com | Cyclooxygenase (COX) enzymes, Lipoxygenase. researchgate.net |
Challenges and Opportunities in this compound Research and Development
The translation of a novel chemical entity from a laboratory curiosity to a viable therapeutic candidate is fraught with challenges. Key hurdles include developing efficient and scalable synthetic routes and ensuring target specificity to minimize potential toxicity.
The synthesis of N-substituted benzamides is typically achieved via the coupling of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an amine. For this compound, this would involve reacting 3,4-dimethylbenzoic acid with 2-aminobenzyl alcohol.
General Synthetic Routes for N-Substituted Benzamides:
Amide Coupling: Direct condensation of a carboxylic acid and an amine using coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). mdpi.com
Acyl Chloride Method: Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. acs.org
While these methods are well-established in laboratory settings, scaling them for industrial production presents several challenges:
Reaction Conditions: Many coupling reagents are expensive and can generate significant waste. The use of harsh reagents like thionyl chloride may not be compatible with other functional groups in the molecule and can pose environmental and safety concerns.
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large-scale production. Developing efficient crystallization or extraction procedures is crucial.
Opportunities for improvement lie in the development of greener and more efficient catalytic methods. For example, processes that allow for the direct condensation of carboxylic acids and amines with recyclable catalysts and minimal waste generation are highly desirable. google.com
A critical aspect of preclinical development is ensuring that a drug candidate interacts selectively with its intended target. Off-target effects, where a compound binds to unintended proteins, can lead to unforeseen side effects and toxicity. Given the promiscuous nature of the benzamide scaffold, which can interact with numerous targets, assessing the specificity of this compound is paramount.
Preclinical evaluation of specificity typically involves a tiered approach:
In Vitro Profiling: The compound is screened against a broad panel of receptors, enzymes, and ion channels (e.g., a "safety pharmacology" panel) to identify potential off-target interactions.
Cell-Based Assays: Cellular models are used to confirm the on-target activity and assess potential off-target effects in a more complex biological context.
Computational tools can also play a predictive role. Docking the structure of this compound against known protein structures can help identify potential off-target binders before extensive experimental work is undertaken. nih.gov Structure-activity relationship (SAR) studies, where analogs of the lead compound are synthesized and tested, can help to identify the molecular features responsible for both desired and undesired activities, guiding the design of more specific molecules. nih.gov
Integration of this compound Research with Systems Biology Approaches
Traditional drug discovery has often followed a "one-drug, one-target" paradigm. However, the complexity of biological systems means that diseases often involve intricate networks of interacting molecules, and drugs can have wide-ranging effects. Systems biology, which integrates experimental data with computational modeling to understand biological systems as a whole, offers a powerful framework for modern drug discovery. nih.govfrontiersin.org
For a novel compound like this compound, a systems biology approach could provide invaluable insights:
Target Identification and Validation: By analyzing how the compound affects global cellular processes (e.g., through proteomics, transcriptomics, or metabolomics), researchers can identify its primary targets and downstream pathways. drugtargetreview.com This provides a more holistic understanding of its mechanism of action beyond simple binding assays.
Biomarker Discovery: Systems-level data from preclinical models treated with the compound can help identify biomarkers that correlate with efficacy or toxicity. These biomarkers can be invaluable for monitoring treatment response in later clinical trials. drugtargetreview.com
Predictive Toxicology: By understanding the network-level effects of a compound, systems biology models can help to predict potential toxicities before they are observed in animal studies, saving time and resources. drugtargetreview.com
The integration of these computational and high-throughput data-driven approaches represents the future of drug discovery and development. springernature.com For this compound, applying a systems biology mindset from the early stages of research could significantly enhance the probability of successfully navigating the complex path from initial hypothesis to a potential therapeutic agent.
Prospects for Rational Design of Improved this compound Derivatives with Enhanced Mechanistic Profiles
The rational design of novel derivatives of this compound is a promising avenue for the development of compounds with enhanced mechanistic profiles, potentially leading to improved efficacy and selectivity. This approach involves systematic modifications of the parent molecule's structure to optimize its interactions with biological targets and improve its pharmacokinetic properties. The core structure of this compound presents several key regions that are amenable to chemical modification: the N-phenyl ring containing the hydroxymethyl group, the benzamide core, and the 3,4-dimethylphenyl moiety.
Strategic modifications to these regions can be guided by computational modeling and structure-activity relationship (SAR) studies of related benzamide compounds. While specific research on this compound is limited, valuable insights can be extrapolated from studies on analogous N-phenylbenzamide and 2-phenoxybenzamide (B1622244) derivatives. semanticscholar.orgmdpi.comresearchgate.net These studies have consistently demonstrated that substitutions on the aromatic rings and modifications of the amide linker can significantly influence biological activity. semanticscholar.orgmdpi.comresearchgate.net
Key Strategies for Derivative Design:
Substitution on the 3,4-dimethylphenyl Ring: The dimethylphenyl moiety offers another platform for structural diversification. The introduction of various substituents at different positions on this ring could enhance target binding affinity and specificity. For example, the addition of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution and, consequently, its interaction with target proteins.
Alterations to the Benzamide Linker: The amide bond is a critical structural feature, and its modification can impact the compound's stability and conformational flexibility. While direct modification of the amide bond is challenging, the introduction of substituents on the adjacent aromatic rings can indirectly influence its properties.
Computational Approaches in Derivative Design:
Computational methods, such as molecular docking and molecular dynamics simulations, can play a pivotal role in the rational design process. nih.gov These techniques allow for the in-silico evaluation of the binding affinities of designed derivatives to their putative biological targets. nih.gov By predicting how structural changes will affect binding, these computational tools can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.
The following table outlines potential modifications to the core structure of this compound and the predicted impact on its mechanistic profile, based on findings from related compounds.
| Modification Site | Proposed Modification | Potential Impact on Mechanistic Profile | Supporting Rationale from Analogous Compounds |
| N-phenyl Ring | Replacement of the hydroxymethyl group with a methoxy (B1213986) group. | Altered hydrogen bonding capacity and increased lipophilicity. | Studies on other benzamides have shown that such modifications can influence cell permeability and target engagement. |
| N-phenyl Ring | Introduction of a fluorine atom. | Enhanced metabolic stability and potential for improved binding affinity through halogen bonding. | Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties. semanticscholar.org |
| 3,4-dimethylphenyl Ring | Replacement of a methyl group with a trifluoromethyl group. | Increased potency and hydrophobic interactions with the target. nih.gov | In studies of biphenyl (B1667301) mannosides, trifluoromethyl substitution led to a significant increase in potency. nih.gov |
| 3,4-dimethylphenyl Ring | Introduction of a polar substituent, such as an amino or hydroxyl group. | Improved solubility and potential for new hydrogen bonding interactions with the target. | Modifications that increase polarity can be beneficial for optimizing pharmacokinetic profiles. |
Future research should focus on a synergistic approach that combines computational design with synthetic chemistry and biological evaluation. This iterative process of design, synthesis, and testing will be crucial for developing novel this compound derivatives with superior mechanistic profiles and therapeutic potential.
Q & A
Q. What are the key synthetic routes for N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via amide coupling between 3,4-dimethylbenzoyl chloride and 2-(hydroxymethyl)aniline. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during coupling to prevent side reactions (e.g., oxidation of the hydroxymethyl group) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials. Yield optimization (~65–75%) requires stoichiometric equivalence and inert atmosphere .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- NMR : H NMR confirms the hydroxymethyl proton (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). Discrepancies in integration may arise from residual solvents; use DMSO-d6 for improved solubility .
- IR : Validate amide C=O stretch (~1650 cm) and O–H stretch (~3300 cm). Contradictions in peak assignments require cross-validation with HPLC purity data (>98%) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 284.1) confirms molecular weight. Discrepancies between calculated and observed masses signal isotopic impurities or adducts; repeat under softer ionization conditions .
Q. How can researchers screen the biological activity of this compound, and what controls are essential?
- Methodological Answer :
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening (MTT assay). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to isolate compound-specific effects .
- Dose-response curves : Test concentrations from 1 µM to 100 µM. IC discrepancies >20% between replicates suggest solubility issues; pre-saturate solutions with sonication .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Disordered hydroxymethyl groups require TLS parameterization to model thermal motion accurately .
- Hydrogen bonding analysis : Apply graph-set notation (e.g., motifs) to distinguish polymorphs. Contradictions in unit cell parameters (e.g., monoclinic vs. orthorhombic) demand low-temperature data collection (100 K) to reduce thermal noise .
Q. How can computational modeling predict the reactivity of the hydroxymethyl group in derivatization reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess nucleophilic susceptibility. The hydroxymethyl group’s electron density (Mulliken charges) predicts reactivity toward acylating agents .
- Transition state analysis : Simulate esterification pathways (e.g., with acetic anhydride). Activation energy discrepancies >5 kcal/mol between models and experimental yields suggest solvent effects; include PCM solvation models .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression. Variability in amide bond formation (>5% unreacted amine) is corrected by adjusting equivalents of benzoyl chloride .
- Quality-by-Design (QbD) : Use a central composite design to optimize parameters (temperature, stirring rate). Response surface models identify critical factors (e.g., reaction time >12 hours for >90% conversion) .
Comparative and Mechanistic Questions
Q. How does the hydroxymethyl group influence this compound’s bioactivity compared to analogs like N,N-dimethylbenzamide?
- Methodological Answer :
- SAR studies : Replace the hydroxymethyl group with methoxy or methyl groups. Bioassays show a 3–5× drop in cytotoxicity for non-hydroxylated analogs, implicating hydrogen bonding in target binding .
- Molecular docking : Map interactions with hypothetical targets (e.g., kinase ATP pockets). The hydroxymethyl group forms hydrogen bonds with Asp86 (binding energy −8.2 kcal/mol vs. −5.4 kcal/mol for methyl analogs) .
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). HPLC-MS identifies degradation products (e.g., hydrolyzed amide at pH 1.2). Stability correlates with logP: values >3.0 enhance membrane permeability but reduce aqueous solubility .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. >10% degradation warrants formulation adjustments (e.g., lyophilization with mannitol) .
Data Sharing and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- FAIR principles : Publish detailed protocols in repositories like Zenodo, including raw NMR/FID files and chromatograms. Ambiguities in “stirred overnight” are resolved by specifying exact times (e.g., 16 hours) .
- CIF files : Deposit crystallographic data in the Cambridge Structural Database (CSD) with refinement parameters (R-factor <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

